3-Acetylpiperazine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18746-97-9 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.141 |
IUPAC Name |
3-acetylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)5-6(11)7-2-4(10)8-5/h5H,2H2,1H3,(H,7,11)(H,8,10) |
InChI Key |
LSUXOOCSWSZKBM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)NCC(=O)N1 |
Synonyms |
2,5-Piperazinedione, 3-acetyl- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Acetylpiperazine 2,5 Dione and Analogs
Direct Acetylation Approaches
Direct acetylation involves the introduction of an acetyl group onto the piperazine-2,5-dione scaffold. This can be a challenging transformation due to the presence of two amide nitrogens and two potentially enolizable α-carbon positions.
The synthesis of N-acetylated piperazine-2,5-diones often starts from glycine (B1666218) anhydride (B1165640), the simplest DKP. uit.no The acetylation of glycine anhydride to form 1,4-diacetylpiperazine-2,5-dione (B1297580) can be achieved by refluxing with acetic anhydride. uit.no The addition of a catalytic amount of sulfuric acid can facilitate this reaction. uit.no
Alternative conditions have been explored to improve yields and minimize side products. For instance, the use of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst system in acetonitrile (B52724) has been reported for the acetylation of a similar cyclic dipeptide, c(Gly-L-Ala), at room temperature, affording good yields. uit.no However, applying these conditions to glycine anhydride resulted in product discoloration. uit.no
Optimization of acetylation for other substrates, such as polysaccharides, has involved response surface methodology to fine-tune parameters like the volume of acetic anhydride, reaction temperature, and reaction time. researchgate.net For example, optimized conditions for the acetylation of a polysaccharide from Gastrodia elata were found to be 3.4 mL of acetic anhydride at 63.4°C for 4 hours. researchgate.net While the substrate is different, these studies highlight the importance of systematic optimization for efficient acetylation.
Table 1: Comparison of Acetylation Conditions for Piperazine-2,5-dione and Analogs
| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| Glycine Anhydride | Acetic Anhydride | Sulfuric Acid (cat.) | Acetic Anhydride | Reflux | Not specified | uit.no |
| c(Gly-L-Ala) | Not specified | TEA, DMAP | Acetonitrile | Room Temp. | 85% | uit.no |
| Glycine Anhydride | Acetic Anhydride | TEA, DMAP | Acetonitrile | Room/Reflux | Discoloration | uit.no |
| Piperazine-2,5-dione | Acetyl Chloride | - | - | Room Temp. | Not specified | mdpi.com |
This table provides a summary of various reported conditions for the acetylation of piperazine-2,5-dione and related structures.
Direct C-acylation of the piperazine-2,5-dione ring is challenging. However, the introduction of activating groups, such as N-acetyl groups, facilitates subsequent reactions at the α-carbons. The N-acetyl groups increase the acidity of the α-protons, making them more susceptible to deprotonation and subsequent reaction with electrophiles. uit.no
For a successful Aldol (B89426) reaction, it is necessary to use an activated starting material like 1,4-diacetylpiperazine-2,5-dione ((Ac)2DKP). uit.no A direct Aldol condensation with glycine anhydride fails because the N-H protons are more acidic than the α-carbon protons, which hinders the formation of the required enolate. uit.no The synthesis of 1,4-diacetylpiperazine-2,5-dione is therefore a key step to enable further functionalization at the C3 and C6 positions. uit.no
Indirect Synthetic Routes
Indirect routes to 3-acetylpiperazine-2,5-dione and its analogs often involve the construction of the desired functionality prior to or during the formation of the piperazine-2,5-dione ring.
Aldol condensation is a powerful tool for forming carbon-carbon bonds and has been extensively used in the synthesis of substituted piperazine-2,5-diones. uit.noresearchgate.net This strategy typically involves the reaction of an N-acetylated piperazine-2,5-dione, such as 1,4-diacetylpiperazine-2,5-dione, with an aldehyde or ketone. uit.nouit.no
The reaction of 1,4-diacetylpiperazine-2,5-dione with aldehydes can be controlled to occur in a stepwise fashion, allowing for the synthesis of mono- and unsymmetrical bis-arylidene derivatives. mdpi.com For example, reacting equimolar amounts of 1,4-diacetylpiperazine-2,5-dione and an aldehyde in the presence of triethylamine can yield a 1-acetyl-3-arylidenepiperazine-2,5-dione. mdpi.com
The substrate scope of Aldol condensations with 1,4-diacetylpiperazine-2,5-dione has been widely explored. Aromatic aldehydes readily participate in this reaction. uit.noresearchgate.net For instance, condensation with substituted benzaldehydes in the presence of potassium tert-butoxide is a common method. researchgate.net
However, reactions with aliphatic aldehydes under certain conditions have been reported to be unsuccessful, even at elevated temperatures. uit.no The choice of base is also critical. While triethylamine is a weak base that may require higher temperatures, stronger bases like potassium tert-butoxide and cesium carbonate have also been employed. uit.noresearchgate.net Cesium carbonate has been particularly effective for condensations with aromatic aldehydes, including the stereoselective synthesis of the natural product dipodazine (B1234225) from a protected indole-3-carboxaldehyde (B46971). researchgate.netresearchgate.net DBU has been identified as an optimal base for reactions with aldehydes but is less effective for ketones due to the instability of 1,4-diacetylpiperazine-2,5-dione under prolonged, strongly basic conditions. uit.no
Table 2: Base and Substrate Effects in Aldol Condensations with 1,4-Diacetylpiperazine-2,5-dione
| Aldehyde/Ketone Substrate | Base | Solvent | Outcome | Reference |
| Aromatic Aldehydes | Triethylamine | DMF | Good yield of 1-acetyl-3-arylidenepiperazine-2,5-diones | uit.no |
| Aliphatic Aldehydes | Triethylamine | DMF | No reaction | uit.no |
| Substituted Benzaldehydes | Potassium tert-butoxide | Not specified | Successful condensation | researchgate.net |
| N-protected indole-3-carboxaldehyde | Cesium Carbonate | DMF | Stereoselective formation of dipodazine | researchgate.netresearchgate.net |
| Aldehydes | DBU | Not specified | Optimal for aldehydes | uit.no |
| Ketones | DBU | Not specified | Poor results due to starting material instability | uit.no |
This table illustrates the influence of the base and substrate on the outcome of Aldol condensations.
Stereochemistry is a crucial aspect of the synthesis of piperazine-2,5-dione derivatives. The self-condensation of DL-amino acid esters to form piperazine-2,5-diones has been shown to preferentially form the cis-isomer in the initial stages of the reaction. rsc.org This is attributed to the faster cyclization rate of the dipeptide ester intermediate that leads to the cis-product. rsc.org
In Aldol condensations of 1,4-diacetylpiperazine-2,5-dione, the stereochemistry of the resulting exocyclic double bond is also a key consideration. Studies have shown that these reactions can proceed with high stereoselectivity, often yielding the (Z)-isomer exclusively. researchgate.netchemrxiv.org For example, the condensation with a benzenesulfonyl-protected indole-3-carboxaldehyde yielded only the (Z)-isomer. researchgate.net The stereochemistry of the final products is often confirmed using NMR analysis, such as Nuclear Overhauser Effect (NOE) experiments. chemrxiv.org
Cyclization Reactions from Linear Precursors
The formation of the piperazine-2,5-dione ring is frequently achieved through the intramolecular cyclization of linear precursors, most commonly dipeptides or their derivatives. This head-to-tail cyclization involves the formation of two amide bonds to create the six-membered ring. thieme-connect.de The efficiency of this strategy is highly dependent on reaction conditions, which must be optimized to favor the desired intramolecular reaction over intermolecular polymerization, often by applying high-dilution principles. thieme-connect.de
A primary method involves the cyclization of linear dipeptide esters. For instance, a dipeptide such as Boc-Gly-L-DOPA-OMe can undergo internal cyclization after the deprotection of the Boc group. nih.gov This reaction is typically carried out in a solvent mixture like acetic acid and N-methyl morpholine (B109124) in 2-butanol (B46777) under reflux conditions. nih.gov The choice of solvent and base is critical; common conditions include using an anhydrous solvent like THF or DMF with a base such as triethylamine.
Another powerful, though less common, approach is the Dieckmann cyclization. epa.govnih.gov This method forms piperazine-2,5-diones from linear structures of the type CH₂(2)-N(R)C(O)CH₂(2)N(R')CO₂(2)Ph. epa.govnih.gov The reaction proceeds in the presence of a strong base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). epa.govnih.gov The key step is the intramolecular condensation where a terminal methylene (B1212753) group, activated by an adjacent functional group (e.g., ketone, ester, or nitrile), attacks a carbonyl group at the other end of the chain. epa.govnih.gov
| Method | Linear Precursor Type | Typical Reagents & Conditions | Key Feature |
|---|---|---|---|
| Dipeptide Cyclization | Linear dipeptide esters or acids | Heat, acid (e.g., acetic acid), or base (e.g., triethylamine) in solvents like toluene, 2-butanol, or DMF. nih.gov | Most common route, mimics biosynthetic pathways. nih.gov |
| Dieckmann Cyclization | N-acylamino acid ester derivatives (e.g., CH₂(2)-N(R)C(O)CH₂(2)N(R')CO₂(2)Ph) | Strong base (e.g., Sodium Hydride) in an aprotic solvent (e.g., THF). epa.govnih.gov | Intramolecular Claisen condensation variant for ring formation. epa.gov |
| Reductive Cyclization | Bis(oximinoalkyl)amines (Dioximes) | Catalytic hydrogenation. mdpi.com | Converts a primary amine into the piperazine (B1678402) ring via a dioxime intermediate. mdpi.com |
Multi-component Reaction Approaches to Piperazine-2,5-diones
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering high atom economy and structural diversity. researchgate.netmdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used to construct the piperazine-2,5-dione scaffold, typically through a post-Ugi transformation sequence. researchgate.netresearchgate.netnih.gov
In this approach, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a linear Ugi adduct. sciforum.netmdpi.com This intermediate is then subjected to a cyclization reaction to yield the desired piperazine-2,5-dione. nih.gov For example, a facile synthesis of tryptamine-piperazine-2,5-dione conjugates was achieved through a post-Ugi base-catalyzed intramolecular nucleophilic cyclization. researchgate.netnih.gov A one-pot strategy can involve the Ugi-4CR followed by a subsequent ring-closing reaction, sometimes coupled with other transformations like a copper-catalyzed azide-alkyne cycloaddition (CuAAC). sciforum.netmdpi.com The choice of reactants allows for significant variation in the final product's substituents. researchgate.net
| Reaction Components | Catalyst/Conditions | Post-Ugi Transformation | Reference |
|---|---|---|---|
| Aldehyde, Amine (Tryptamine), Propiolic acid, Isocyanide | Base-catalyzed | Intramolecular nucleophilic cyclization | researchgate.netnih.gov |
| Aldehyde, Amine (Propargylamine), Chloroacetic acid, Isocyanide | InCl₃ in MeOH | Base-induced ring closing followed by CuAAC | sciforum.netmdpi.com |
| γ-ketoacids, α-aminoesters, Amine, Isocyanide | Trifluoroacetic acid | Acid-promoted cyclization | acs.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of piperazine-2,5-diones aims to reduce environmental impact by using safer solvents, minimizing waste, and employing energy-efficient methods. researchgate.net Researchers are increasingly adopting these strategies to develop more sustainable synthetic protocols.
Key green approaches include:
Biocatalysis: Enzymatic synthesis offers a sustainable alternative to traditional chemical methods. For example, proteases like Subtilisin Carlsberg can catalyze the cyclization of linear dipeptides in aqueous buffers at mild temperatures (e.g., 37°C), achieving good yields and high enantioselectivity.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the synthesis of tryptamine-piperazine-2,5-dione derivatives and in post-Ugi cyclizations. researchgate.netnih.gov
Green Solvents and Catalyst-Free Reactions: Efforts are being made to replace hazardous organic solvents with greener alternatives like water or ethanol. researchgate.net Furthermore, developing catalyst-free conditions, as seen in some microwave-assisted intramolecular cycloadditions, simplifies product purification and reduces metallic waste. researchgate.net One-pot syntheses are also considered environmentally friendly as they reduce the number of steps and purification procedures. sciforum.netmdpi.com
| Principle | Method Example | Conditions | Advantage over Conventional Method |
|---|---|---|---|
| Use of Biocatalysts | Enzymatic cyclization of a linear dipeptide | Subtilisin Carlsberg enzyme, aqueous buffer (pH 7.5–8.5), 37°C. | High selectivity, mild conditions, avoids hazardous reagents. |
| Energy Efficiency | Microwave-assisted post-Ugi cyclization | Microwave irradiation. researchgate.netnih.gov | Drastically reduced reaction times, often higher yields. nih.gov |
| Atom Economy / Process Simplification | One-pot Ugi/cyclization sequence | Sequential addition of reagents in a single vessel. sciforum.netmdpi.com | Reduces solvent usage and waste from intermediate purification steps. mdpi.com |
| Elimination of Catalysts | Catalyst-free intramolecular cycloaddition | Microwave-assisted heating without a metal catalyst. researchgate.net | Avoids toxic metal contamination and simplifies purification. researchgate.net |
Chemo- and Regioselectivity in Synthetic Transformations
Achieving chemo- and regioselectivity is paramount when synthesizing specifically substituted piperazine-2,5-diones like this compound. Selectivity ensures that reactions occur at the intended functional group and position on the molecule, avoiding the formation of undesired isomers and byproducts. thieme-connect.denih.gov
A classic example of achieving selectivity is seen in the aldol condensation of the piperazine-2,5-dione core. uit.no Direct aldol condensation with glycine anhydride (piperazine-2,5-dione) is unsuccessful because the nitrogen protons are more acidic than the α-carbon protons, which prevents enolate formation at the desired carbon. uit.no To overcome this, the nitrogen atoms are first acetylated to form 1,4-diacetylpiperazine-2,5-dione ((Ac)₂DKP). uit.no This N-acetylation activates the α-carbons, making their protons removable by a base. Subsequent reaction with an aldehyde, in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF), leads to a regioselective condensation at the C-3 position to form a 3-arylidenepiperazine-2,5-dione. uit.no
Further, starting with a mono-N-acetylated substrate, such as 1-acetyl-3-arylidenepiperazine-2,5-dione, allows for a second, different aldehyde to be introduced at the C-6 position, enabling the synthesis of unsymmetrical bis-arylidene derivatives. mdpi.com This step-wise approach provides excellent control over the substitution pattern on the piperazine-2,5-dione ring. Regioselectivity is also a critical consideration during the initial ring formation, where the choice of cyclization point in a linear peptide precursor determines the final structure. thieme-connect.de
| Starting Material | Reagent(s) | Position of Reaction | Product Type | Selectivity Principle |
|---|---|---|---|---|
| 1,4-Diacetylpiperazine-2,5-dione | Aldehyde, Triethylamine, DMF | C-3 | 3-Arylidenepiperazine-2,5-dione | N-acetylation activates α-carbons for regioselective enolate formation. uit.no |
| 1-Acetyl-3-arylidenepiperazine-2,5-dione | Second, different aldehyde, Triethylamine, DMF | C-6 | Unsymmetrical 3,6-bis-arylidenepiperazine-2,5-dione | Stepwise condensation on a mono-substituted, N-acetylated intermediate. mdpi.com |
| Linear Peptide Precursor | Cyclization reagents | N-terminus to C-terminus | Piperazine-2,5-dione | Choice of cyclization site in the linear chain to prevent side-products. thieme-connect.de |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Addition Reactions at Carbonyl Centers
The structure of 3-Acetylpiperazine-2,5-dione contains two carbonyl groups within the piperazine-2,5-dione ring system. These carbonyl centers are electrophilic and, therefore, susceptible to nucleophilic attack. evitachem.com The reactivity of these centers allows for a variety of nucleophilic addition reactions, which are fundamental to the derivatization of this compound. evitachem.com
The nitrogen atoms within the piperazine (B1678402) ring can also act as nucleophiles, particularly in reactions with electrophiles. evitachem.com However, the focus of this section is on the reactivity of the carbonyl carbons. The presence of the acetyl group at the N1 position influences the electronic environment of the carbonyl groups, affecting their reactivity towards nucleophiles.
Detailed studies have shown that various nucleophiles can add to the carbonyl carbons, leading to the formation of new chemical entities. These reactions are often the initial step in more complex transformations, highlighting the compound's role as a versatile building block in medicinal chemistry. evitachem.com
Condensation Reactions with Aldehydes and Ketones
This compound readily participates in condensation reactions with aldehydes and ketones, a key method for introducing structural diversity. evitachem.com These reactions typically occur at the active methylene (B1212753) group (α-carbon to a carbonyl group) of the piperazine-2,5-dione ring.
For a successful aldol-type condensation, activation of the starting material is often necessary. Direct condensation with glycine (B1666218) anhydride (B1165640) (piperazine-2,5-dione) is challenging because the N-hydrogens are more acidic than the α-carbon hydrogens, which impedes the formation of the required enolate. uit.no The use of N-acetylated derivatives like 1,4-diacetylpiperazine-2,5-dione (B1297580) or this compound provides the necessary activation for the reaction to proceed. uit.noucd.ie
A significant application of condensation reactions is the synthesis of arylidene and bis-arylidene derivatives. The reaction of this compound with aromatic aldehydes can be controlled to produce either mono- or bis-arylidene products. mdpi.com
The reaction of 1,4-diacetylpiperazine-2,5-dione with aromatic aldehydes in the presence of a base like triethylamine (B128534) (TEA) in dimethylformamide (DMF) can yield 1-acetyl-3-arylidenepiperazine-2,5-diones. uit.no However, these conditions have been reported to be less effective with aliphatic aldehydes. uit.no The use of stronger bases like potassium tert-butoxide (t-BuOK) can facilitate the reaction with a wider range of aldehydes. uit.noucd.ie
Unsymmetrical bis-arylidene derivatives can also be synthesized in a stepwise manner. A monoarylidene derivative can be formed first, which is then reacted with a different aldehyde to yield the unsymmetrical bis-arylidene product. mdpi.com This stepwise approach allows for the introduction of different substituents on the arylidene moieties, which can be useful for tuning the electronic and photophysical properties of the final molecule. mdpi.com
Table 1: Examples of Arylidene Derivatives from Condensation Reactions
| Starting Material | Aldehyde | Product | Reference |
|---|---|---|---|
| 1,4-Diacetylpiperazine-2,5-dione | Benzaldehyde | 1-Acetyl-3-benzylidenepiperazine-2,5-dione | uit.no |
| 1,4-Diacetylpiperazine-2,5-dione | Indole-3-carboxaldehyde (B46971) | 1-Acetyl-3-(indol-3-ylmethylene)piperazine-2,5-dione | uit.no |
| 1,4-Diacetylpiperazine-2,5-dione | 2,3-Difluorobenzaldehyde | (Z)-1-Acetyl-3-(2,3-difluorobenzylidene)piperazine-2,5-dione | ucd.ie |
| 1,4-Diacetylpiperazine-2,5-dione | 2-Furaldehyde | (Z)-1-Acetyl-3-(furan-2-ylmethylene)piperazine-2,5-dione | ucd.ie |
The mechanism of the condensation reaction is believed to proceed through an enolate intermediate. In the presence of a base, a proton is abstracted from the α-carbon of the N-acetylated piperazine-2,5-dione, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently eliminates a molecule of water to form the arylidene or alkylidene double bond.
The choice of base and reaction conditions can significantly influence the reaction outcome. While weaker bases like triethylamine may require elevated temperatures, stronger bases such as potassium tert-butoxide can promote the reaction at lower temperatures. uit.noucd.ie However, strong bases may also lead to side reactions or product instability. uit.no Mechanistic studies aim to optimize these conditions to achieve high yields and selectivity.
Electrophilic Substitution and Functionalization Reactions
Beyond reactions at the carbonyl centers, the piperazine ring and its substituents can undergo electrophilic substitution and other functionalization reactions.
The halogenation of piperazine-2,5-dione derivatives is an area of interest for introducing functional handles for further chemical modifications. The regioselectivity of halogenation can be influenced by the presence of directing groups. While specific studies on the direct halogenation of this compound are not extensively detailed in the provided context, general principles of halogenation of related N-heterocyclic systems suggest that the N-acetyl group can play a role in directing the substitution pattern. chemrxiv.org In other systems, N-acylation is known to influence the regioselectivity of electrophilic aromatic substitution. organic-chemistry.org
Enzymatic halogenation has been explored for other cyclic compounds, where the enzyme's active site dictates the position of halogenation. biorxiv.org This highlights the potential for developing selective halogenation methods for complex molecules.
The nitrogen atoms of the piperazine ring are nucleophilic and can be subjected to alkylation and acylation reactions. rsc.orgnih.gov The N-H proton of this compound can be deprotonated by a base, and the resulting anion can react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the N4 position.
These N-functionalization reactions are crucial for the synthesis of a wide array of derivatives with diverse biological activities. For instance, N-alkylation with different benzyl (B1604629) chlorides or other alkylating agents can lead to compounds with potential therapeutic applications. rsc.org Similarly, N-acylation with various acyl chlorides can introduce different amide functionalities onto the piperazine ring. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Acetyl-3-(2,3-difluorobenzylidene)-piperazine-2,5-dione |
| 1-Acetyl-3-(furan-2-ylmethylene)piperazine-2,5-dione |
| 1-Acetyl-3-arylidenepiperazine-2,5-diones |
| 1-Acetyl-3-benzylidenepiperazine-2,5-dione |
| 1-Acetyl-3-(indol-3-ylmethylene)piperazine-2,5-dione |
| 1-Acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione |
| 1,4-Diacetylpiperazine-2,5-dione |
| 2,3-Difluorobenzaldehyde |
| 2-Furaldehyde |
| Acetic anhydride |
| Acetyl chloride |
| Aldehydes |
| Alkyl halides |
| Benzaldehyde |
| Bis-arylidene derivatives |
| Dimethylformamide (DMF) |
| Glycine anhydride |
| Indole-3-carboxaldehyde |
| Ketones |
| Phthalic anhydride |
| Piperazine-2,5-dione |
| Potassium tert-butoxide |
| Thiophene-3-carboxaldehyde |
Ring-Closing Metathesis Strategies for Further Derivatization
Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the construction of unsaturated rings, including various heterocyclic structures. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene, catalyzed by metal complexes, most notably those containing ruthenium, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgorganic-chemistry.org The functional group tolerance of modern RCM catalysts allows for their application to complex molecules containing functionalities such as amides, ethers, and ketones. wikipedia.org
In the context of derivatizing piperazine-2,5-dione scaffolds, RCM offers a strategic approach to introduce conformational constraints and build fused or bridged bicyclic systems. While direct RCM on a simple this compound is not the typical application, the piperazine-2,5-dione core can be elaborated with alkenyl side chains, which then serve as substrates for RCM.
For instance, a strategy could involve the N-acylation of a piperazine-2,5-dione with an unsaturated acyl group or the alkylation at the α-carbon with an alkenyl-containing substituent. The resulting di-alkenyl-substituted piperazine-2,5-dione can then undergo an intramolecular RCM reaction to forge a new ring fused to the piperazine core. The size of the newly formed ring, typically ranging from 5 to 30 members, can be controlled by the length of the tether connecting the two alkene functionalities. wikipedia.orgorganic-chemistry.org
The synthesis of various nitrogen-containing heterocycles, such as azabicyclo[m.n.1]alkenes, has been successfully achieved using RCM of N-acyl piperidine (B6355638) derivatives bearing two alkenyl substituents. nih.gov This strategy can be conceptually extended to the piperazine-2,5-dione system. Furthermore, enyne ring-closing metathesis, which involves the cyclization of a substrate containing both an alkene and an alkyne, can also be employed to create novel bicyclic structures derived from piperazine-2,5-dione. wikipedia.orgnih.gov
The choice of catalyst is crucial for the success of the RCM reaction. Second-generation Grubbs catalysts are often favored due to their higher activity and broader substrate scope. organic-chemistry.org However, potential side reactions, such as the isomerization of the newly formed double bond, need to be considered and can sometimes be suppressed by using specific additives. wikipedia.org
Table 1: Key Aspects of Ring-Closing Metathesis (RCM) for Derivatization
| Feature | Description | Key Considerations |
| Reaction Type | Intramolecular olefin metathesis | Formation of a new C=C bond within a molecule. |
| Substrate Requirement | Two terminal or internal alkene functionalities within the same molecule. | The length and nature of the tether connecting the alkenes determine the size and stereochemistry of the resulting ring. |
| Catalysts | Ruthenium-based catalysts (e.g., Grubbs catalysts) are most common. organic-chemistry.org | Catalyst choice affects efficiency, selectivity, and functional group tolerance. organic-chemistry.org |
| Products | Unsaturated cyclic or bicyclic compounds. wikipedia.org | E/Z selectivity of the newly formed double bond can be influenced by ring strain and reaction conditions. organic-chemistry.org |
| Applications | Synthesis of 5- to 30-membered rings, polycycles, and various heterocycles. wikipedia.orgorganic-chemistry.org | Widely used in natural product synthesis and medicinal chemistry. wikipedia.org |
| Potential Issues | Catalyst degradation, unwanted isomerization of the double bond. wikipedia.org | High dilution may be required, which can be a limitation for industrial applications. wikipedia.org |
Rearrangement Reactions and Isomerization Pathways
The this compound scaffold can potentially undergo various rearrangement and isomerization reactions, influenced by reaction conditions and the presence of specific functional groups. These transformations can lead to the formation of structural isomers with altered connectivity and stereochemistry.
One possible isomerization pathway involves the migration of the acetyl group. For example, under certain conditions, an intermolecular acetyl migration could occur, potentially leading to the formation of 1-acetylpiperazine-2,5-dione (B3354476) from a diacetylated precursor. uit.no This suggests that the position of the acetyl group on the piperazine-2,5-dione ring might not always be static and could be subject to migration.
Furthermore, rearrangement reactions, which are a broad class of organic reactions involving a change in the connectivity of a molecule's skeleton, could also play a role in the chemistry of this compound derivatives. wikipedia.org Many synthetically useful rearrangements occur under acidic or basic conditions and often involve the migration of a group to an adjacent atom. libretexts.org
Several classical rearrangement reactions could be envisioned for suitably substituted derivatives of this compound. For instance, if the acetyl group were to be transformed into a different functionality, other rearrangements could become accessible.
Baeyer-Villiger Oxidation/Rearrangement : This reaction converts a ketone into an ester using a peroxy acid. wiley-vch.de While not a direct rearrangement of the piperazine ring itself, it could be used to modify the acetyl group.
Beckmann Rearrangement : This reaction transforms an oxime into an amide under acidic conditions. libretexts.org If the acetyl group were converted to an oxime, a Beckmann rearrangement could potentially lead to a different amide structure.
Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine or other derivatives. libretexts.orgmasterorganicchemistry.com This could be a pathway to introduce an amino group from a carboxylic acid derivative of the piperazine-2,5-dione.
Hofmann Rearrangement : Similar to the Curtius rearrangement, this reaction converts a primary amide to a primary amine with one fewer carbon atom. masterorganicchemistry.com
Favorskii Rearrangement : This reaction involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, often with ring contraction. msu.edu
The specific rearrangement or isomerization pathway that this compound or its derivatives might undergo would be highly dependent on the specific reagents and reaction conditions employed. The inherent reactivity of the diketopiperazine ring system, with its amide functionalities and potentially acidic protons, adds another layer of complexity to these potential transformations.
Table 2: Overview of Potentially Relevant Rearrangement Reactions
| Rearrangement Reaction | Substrate Requirement | Product | General Transformation |
| Acetyl Migration | Di- or mono-acetylated piperazinedione | Isomeric acetylated piperazinedione | Intramolecular or intermolecular transfer of an acetyl group. uit.no |
| Baeyer-Villiger Rearrangement | Ketone | Ester or Lactone | Insertion of an oxygen atom adjacent to a carbonyl group. wiley-vch.de |
| Beckmann Rearrangement | Oxime | Amide | Acid-catalyzed rearrangement of an oxime. libretexts.org |
| Curtius Rearrangement | Acyl azide | Isocyanate (leading to amine, urea, or carbamate) | Thermal or photochemical rearrangement of an acyl azide. libretexts.orgmasterorganicchemistry.com |
| Favorskii Rearrangement | α-Halo ketone | Carboxylic acid derivative (often with ring contraction) | Base-induced rearrangement of an α-halo ketone. msu.edu |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation
A combination of spectroscopic methods is indispensable for confirming the molecular structure of 3-Acetylpiperazine-2,5-dione. physicsandmathstutor.comspectroscopyonline.com These techniques provide complementary information, allowing for a comprehensive structural assignment. grafiati.comchemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms within the molecule. grafiati.com In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals provide detailed information about the different proton environments. For instance, the protons on the piperazine (B1678402) ring, the acetyl group, and any substituents can be distinguished. physicsandmathstutor.com The use of techniques like H/D exchange with D₂O can help identify labile protons, such as those on N-H groups. physicsandmathstutor.com ¹³C NMR provides information on the number of distinct carbon environments, with carbonyl carbons typically appearing at higher chemical shifts. physicsandmathstutor.com
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of this compound. physicsandmathstutor.com The molecular ion peak in the mass spectrum corresponds to the relative molecular mass of the compound. physicsandmathstutor.com High-resolution mass spectrometry can provide the exact molecular formula by measuring the mass with very high accuracy. grafiati.com Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. physicsandmathstutor.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. physicsandmathstutor.commdpi.com Characteristic absorption bands in the IR spectrum confirm the presence of key structural features. For this compound, strong absorption bands corresponding to the C=O stretching vibrations of the amide and acetyl carbonyl groups are expected. The N-H stretching vibration of the piperazine ring also gives a characteristic signal. mdpi.com
Interactive Table: Spectroscopic Data for this compound Derivatives
| Technique | Key Feature | Typical Observation | Reference |
| ¹H NMR | Chemical Shifts | Signals for piperazine ring protons, acetyl protons, and substituent protons. | physicsandmathstutor.comgrafiati.com |
| Splitting Patterns | Reveals neighboring proton relationships (e.g., triplets, quartets). | physicsandmathstutor.com | |
| H/D Exchange | Disappearance of N-H proton signals upon addition of D₂O. | physicsandmathstutor.com | |
| ¹³C NMR | Chemical Shifts | Distinct signals for carbonyl, aliphatic, and substituent carbons. | physicsandmathstutor.comgrafiati.com |
| Mass Spec | Molecular Ion Peak | Corresponds to the relative molecular mass of the compound. | physicsandmathstutor.com |
| Fragmentation | Provides structural clues based on how the molecule breaks apart. | physicsandmathstutor.com | |
| IR Spec | C=O Stretching | Strong absorptions for amide and acetyl carbonyl groups. | mdpi.com |
| N-H Stretching | Characteristic band for the amide N-H group. | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. libretexts.org This technique has been used to determine the crystal structure of derivatives of piperazine-2,5-dione. physchemres.org By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic coordinates, bond lengths, and bond angles can be determined. libretexts.org For instance, the crystal structure of 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione has been reported. physchemres.org
The data obtained from X-ray crystallography, such as unit cell dimensions and space group, provide fundamental information about the crystal packing. mit.edu
Interactive Table: Crystallographic Data for a Piperazine-2,5-dione Derivative
| Parameter | Description | Example Value | Reference |
| Crystal System | The symmetry of the unit cell. | Monoclinic | researchgate.net |
| Space Group | The symmetry operations that describe the crystal. | P2₁/c | grafiati.com |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 9.159(3) Å, b = 12.390(4) Å, c = 8.339(4) Å, β = 97.38(3)° | grafiati.com |
| Z Value | The number of molecules per unit cell. | 2 | grafiati.com |
Conformational Isomerism and Dynamics
Conformational isomerism refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. solubilityofthings.compsu.edu The piperazine-2,5-dione ring can adopt different conformations, such as chair, boat, and twist-boat forms. srmist.edu.in The stability of these conformers is influenced by factors like steric hindrance and torsional strain. solubilityofthings.comsrmist.edu.in
Hydrogen Bonding Networks and Supramolecular Assembly
In the solid state, molecules of this compound can interact with each other through non-covalent interactions, primarily hydrogen bonding. nih.gov The amide group in the piperazine-2,5-dione ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups can form intermolecular hydrogen bonds, leading to the formation of extended networks and supramolecular assemblies. nih.govresearchgate.net
These hydrogen bonding interactions play a crucial role in the packing of the molecules in the crystal lattice. physchemres.org The formation of these supramolecular structures can influence the physical properties of the solid material. researchgate.net In some cases, these interactions can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 3-Acetylpiperazine-2,5-dione. While specific studies on this compound are not widely available, research on related piperazine (B1678402) derivatives provides a framework for understanding its electronic structure.
For instance, DFT calculations on other piperazine derivatives have been used to determine optimized geometries, electronic energies, and dipole moments. Such calculations typically involve functionals like B3LYP-D and WB97XD with appropriate basis sets (e.g., 6-311++G**) to achieve a balance between computational cost and accuracy. The results of these calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and thus predict the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Table 1: Representative Data from DFT Calculations on a Piperazine Derivative
| Parameter | B3LYP-D | WB97XD |
|---|---|---|
| Total Energy (eV) in gas phase | -30955 | -30945 |
| Dipole Moment (D) in gas phase | 10.222 | 10.257 |
Note: This data is for a different piperazine derivative and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are instrumental in exploring the conformational flexibility of molecules over time. For cyclic structures like the piperazine-2,5-dione core, MD simulations can reveal the accessible conformations and the transitions between them. The piperazine-2,5-dione ring can adopt various conformations, such as planar, boat, or chair forms, depending on the nature and orientation of its substituents. csu.edu.au
While specific MD simulations for this compound are not detailed in the available literature, studies on similar diketopiperazines (DKPs) highlight the importance of conformational analysis. nih.gov For example, research on 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione, a closely related structure, has shown the existence of different conformational structures in the crystalline state. researchgate.net MD simulations can complement such experimental data by providing insights into the dynamic behavior of the molecule in solution, which is crucial for understanding its interactions with biological targets. nih.govmdpi.com These simulations can also help in determining the relative populations of different conformers and the energy barriers for their interconversion. mdpi.com
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification and characterization. For this compound, this would involve predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
DFT calculations can provide accurate predictions of NMR chemical shifts (¹H and ¹³C) and coupling constants. csu.edu.au For substituted piperazine-2,5-diones, the chemical shifts of protons at the 2- and 3-positions are sensitive to the stereochemistry and conformation of the side chains. csu.edu.au Computational modeling can help in assigning these chemical shifts and in differentiating between cis and trans isomers where applicable. csu.edu.au
Vibrational frequencies from IR spectroscopy can also be computed. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of C=O, N-H, and C-N bonds within the piperazine-2,5-dione ring and the acetyl group.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules.
Modern computational methods, including the use of machine learning to predict Hessians, can significantly accelerate the process of locating transition states. arxiv.org These approaches allow for a more robust and efficient exploration of reaction pathways compared to traditional quasi-Newton methods. arxiv.org By understanding the transition state structures and their associated energy barriers, one can gain insights into the kinetics and feasibility of a reaction. For example, computational studies on the reactions of related piperidine (B6355638) structures have been used to elucidate reaction mechanisms such as SN2' pathways. colab.ws
Analysis of Optical Properties (e.g., Linear and Nonlinear Optics)
The optical properties of organic molecules are of great interest for applications in materials science. Computational methods can be used to predict both linear and nonlinear optical (NLO) properties. For this compound, this would involve calculating properties such as its UV-Vis absorption spectrum, which is related to electronic transitions between molecular orbitals.
Furthermore, the first-order molecular hyperpolarizability (β), a measure of the NLO response, can be computed. researchgate.net Molecules with significant NLO properties often feature a donor-π-acceptor architecture. While this compound itself may not be a classic NLO chromophore, its piperazine-2,5-dione core can be incorporated into larger conjugated systems to create materials with interesting optical properties. researchgate.net Theoretical calculations are essential for the rational design of such molecules, as they can predict how different substituents and structural modifications will affect the NLO response. researchgate.netdtic.mil
Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity and Separation
Chromatographic methods are fundamental in the analysis of 3-Acetylpiperazine-2,5-dione and its derivatives, enabling the separation of the compound from starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. researchgate.net It separates compounds based on their differential partitioning between a solid stationary phase (like silica (B1680970) gel) and a liquid mobile phase. researchgate.net For piperazine (B1678402) derivatives, the choice of the mobile phase system is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity assessment of non-volatile compounds like this compound and its analogs. In the analysis of related piperazine-2,5-dione structures, reversed-phase (RP) HPLC methods are commonly utilized. Current time information in Bangalore, IN. For instance, a method for the analysis of 2,5-piperazinedione (B512043) uses a mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acidic modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. Current time information in Bangalore, IN. The purity of synthesized piperazine derivatives is often confirmed to be greater than 95% by HPLC analysis. nih.gov
Table 1: Exemplary HPLC Conditions for Piperazine-2,5-dione Analysis
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Mode | Reversed-Phase (RP) |
| Application | Purity assessment, preparative separation |
| This table is based on methods for the parent compound, piperazine-2,5-dione, and is illustrative for the analysis of its acetylated derivative. Current time information in Bangalore, IN. |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC is an evolution of HPLC that uses smaller particle size columns, leading to higher resolution, faster analysis times, and increased sensitivity. nih.gov When coupled with mass spectrometry, UPLC-MS becomes a highly specific and sensitive technique for identifying and quantifying compounds in complex mixtures. nih.gov For cyclic dipeptides, which is the class of compounds that this compound belongs to, UPLC-MS/MS methods have been developed for their simultaneous analysis. nasa.gov Often, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is employed to enhance sensitivity and improve chromatographic separation. nasa.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS is a standard analytical tool. While piperazine-2,5-diones are generally non-volatile, derivatization can make them amenable to GC-MS analysis. mdpi.com For instance, N-acetylated amino acids have been analyzed by GC-MS after conversion to their more volatile trimethylsilyl (B98337) derivatives. researchgate.net A study on the synthesis of 1,4-diacetylpiperazine-2,5-dione (B1297580) also utilized GC-MS for the analysis of the reaction products. uit.no Pyrolysis-GC-MS with in-situ acetylation has also been explored for the characterization of nitrogen-containing polymers, generating acetylated piperazines that are then analyzed. unibo.it
Advanced Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule.
In the characterization of a closely related compound, (3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine , HRMS with electrospray ionization (ESI) in positive mode was used to determine the exact mass of the sodium adduct [M+Na]⁺. nih.gov Similarly, for 1-(3,5-Dimethoxyphenyl)-4-acetylpiperazine-2,5-dione , HRMS (ESI) was used to find the mass of the protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺. nih.gov
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable information about the compound's structure. The fragmentation of piperazine-2,5-diones is influenced by the substituents on the ring. researchgate.net For N-acetylated peptides, acetylation has been shown to influence the fragmentation pattern, often leading to the formation of specific b- and y-ions that can aid in sequence determination. mdpi.com The fragmentation of acetylated piperazine derivatives in GC-MS often involves characteristic losses related to the acetyl group and the piperazine ring structure. oup.comresearchgate.net
Table 2: HRMS Data for N-Acetylated Piperazine-2,5-dione Analogs
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| (3Z)-1-Acetyl-3-benzylidene-4-methyl-2,5-diketopiperazine | [M+Na]⁺ | 281.0897 | 281.0896 | nih.gov |
| (3Z)-1-Acetyl-4-allyl-3-benzylidene-2,5-diketopiperazine | [M+Na]⁺ | 307.1053 | 307.1050 | nih.gov |
| 1-(3,5-Dimethoxyphenyl)-4-acetylpiperazine-2,5-dione | [M+H]⁺ | 293.11320 | 293.11212 | nih.gov |
| 1-(3,5-Dimethoxyphenyl)-4-acetylpiperazine-2,5-dione | [M+Na]⁺ | 315.09514 | 315.09421 | nih.gov |
| This table presents high-resolution mass spectrometry data for compounds structurally related to this compound. |
Quantitative Analysis Methods in Chemical Research
Quantitative analysis aims to determine the amount or concentration of a substance in a sample. sigmaaldrich.com These methods are characterized by their objectivity and the use of numerical data and statistical analysis. sigmaaldrich.comfishersci.pt For a quantitative research study, the methodology is carefully designed before data collection to ensure the results are reliable and can be replicated. nih.gov
For compounds like this compound, quantitative analysis is often performed using chromatographic techniques coupled with a suitable detector. HPLC with UV detection or, for higher sensitivity and selectivity, LC-MS/MS are the methods of choice. nih.gov
In quantitative LC-MS/MS, a stable isotope-labeled internal standard is often used to improve the accuracy and precision of the measurement. acs.org For example, in the quantitative analysis of amino acids by GC-MS, deuterated methyl esters of the amino acids serve as internal standards. mdpi.com A similar approach could be developed for the accurate quantification of this compound in research samples. The development of such a method would involve establishing a calibration curve using standards of known concentration and validating the method for its linearity, accuracy, precision, and limits of detection and quantification. nasa.gov
Applications in Chemical Synthesis and Materials Science
Role as Precursors and Building Blocks in Complex Organic Synthesis
3-Acetylpiperazine-2,5-dione and its derivatives serve as valuable building blocks in the synthesis of more complex molecules. amerigoscientific.comcymitquimica.com The piperazine-2,5-dione core is a privileged scaffold in drug discovery, and its derivatives are utilized in peptide synthesis and the creation of various heterocyclic systems. mdpi.comrsc.org
The acetyl group at the 3-position provides a reactive handle for further chemical modifications, making it a key intermediate. For instance, 1,4-diacetylpiperazine-2,5-dione (B1297580) is a crucial starting material for aldol (B89426) condensation reactions with aldehydes, leading to the formation of 1-acetyl-3-arylidenepiperazine-2,5-diones. uit.no This reactivity allows for the stepwise and controlled introduction of different substituents.
The use of piperazine-2,5-dione derivatives extends to the synthesis of natural products and bioactive compounds. For example, 3-salicylidene-piperazine-2,5-dione has been identified as a promising precursor for the synthesis of the spiro[benzofuran-2(3H)-2'-piperzine]-3',6'-dione skeleton, a core structure in aspirochlorine. mdpi.comresearchgate.net Furthermore, tryptamine-piperazine-2,5-dione conjugates have been synthesized through Ugi cascade reactions, demonstrating the utility of this scaffold in constructing diverse compound libraries for drug discovery. nih.gov
Key Precursor Reactions:
| Precursor | Reagents | Product | Application |
|---|---|---|---|
| 1,4-Diacetylpiperazine-2,5-dione | Aromatic aldehydes, triethylamine (B128534), DMF | 1-Acetyl-3-arylidenepiperazine-2,5-diones | Synthesis of unsymmetrical bisarylidenes uit.no |
| Piperazine-2,5-dione | Aromatic aldehydes, sodium acetate, acetic anhydride (B1165640) | Symmetrical bis-arylidene derivatives | Synthesis of conjugated systems mdpi.comresearchgate.net |
Development of Conjugated Systems
The structural characteristics of this compound derivatives make them suitable for the development of conjugated systems. The condensation of 1,4-diacetylpiperazine-2,5-dione with aromatic aldehydes can be controlled to produce mono- and unsymmetrical bis-arylidene derivatives. mdpi.comresearchgate.net These arylidene derivatives possess a conjugated system that can be extended and modified.
The introduction of donor-acceptor substituents onto the arylidene(piperazine-2,5-dione) system can lead to compounds with interesting photophysical properties. mdpi.comresearchgate.net For example, the introduction of a dicyanomethylene group, a strong electron acceptor, into the para position of one of the arylidene groups results in a significant deepening of the color of the resulting compound. mdpi.comresearchgate.net This suggests a charge-transfer character in the excited state, a desirable feature for novel dyestuffs and functional materials.
The planarity of the piperazine-2,5-dione ring system, combined with the extended π-conjugation of the arylidene substituents, allows for the creation of molecules with potential applications in electronics and photonics. physchemres.org
Use in Synthetic Strategies for Heterocyclic Scaffolds
The piperazine-2,5-dione ring is a versatile template for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.comrsc.org The inherent reactivity of the dione (B5365651) allows for various chemical transformations, leading to the construction of more complex ring systems.
One common strategy involves the modification of the piperazine-2,5-dione core through condensation and cyclization reactions. For example, derivatives of piperazine-2,5-dione are useful in the synthesis of pyrazines. mdpi.comresearchgate.net Additionally, post-Ugi cascade reactions utilizing piperazine-2,5-dione precursors have been developed to construct N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates. nih.gov This method allows for the rapid generation of molecular diversity, which is highly valuable in the search for new bioactive compounds. nih.gov
The synthesis of various heterocyclic scaffolds from piperazine-2,5-dione derivatives highlights its importance as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.govtandfonline.com Its ability to be readily modified and incorporated into larger, more complex structures makes it an invaluable tool for synthetic chemists.
Examples of Heterocyclic Scaffolds from Piperazine-2,5-dione Derivatives:
| Starting Material | Reaction Type | Resulting Scaffold |
|---|---|---|
| Piperazine-2,5-dione derivative | Condensation/Cyclization | Pyrazines mdpi.comresearchgate.net |
| Ugi adduct from piperazine-2,5-dione precursor | Post-Ugi cascade cyclization | Tryptamine-piperazine-2,5-diones nih.gov |
| 2,5-Diketopiperazines | Various manipulations | Structurally diverse nitrogen heterocycles rsc.org |
| Iminothiomethylether derivative of 1,5-benzothiazepines | Nucleophilic displacement | Pyrrolo-[3,4- b] mdpi.comresearchgate.net-benzothiazepin-2',5'-diones ijcps.com |
Exploration in Optoelectronic Materials
The potential of piperazine-2,5-dione derivatives in the field of optoelectronic materials is an area of growing interest. The ability to create extended conjugated systems with donor-acceptor properties, as discussed in section 7.2, is a key factor. physchemres.org These molecular features can give rise to nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. physchemres.orgresearchgate.net
Theoretical studies on related piperazine (B1678402) derivatives, such as piperazine-1,4-diium (B1225682) bis 2,4,6-trinitrophenolate, have shown a direct relationship between the energy gap and the first-order hyperpolarizability (β), confirming their NLO activity. physchemres.org The introduction of strong electron-donating and electron-accepting groups on opposite sides of a planar conjugated molecule, a strategy enabled by the piperazine scaffold, can lead to materials with significant quantum yields and excellent solubility, which are important for device fabrication.
While research in this area is still emerging, the structural versatility and tunable electronic properties of this compound derivatives and related compounds make them promising candidates for the rational design of novel organic materials with tailored optoelectronic properties. physchemres.orgresearchgate.net
Influence of Substituents on Chemical Properties and Reactivity
The chemical properties and reactivity of the this compound core are significantly influenced by the nature of the substituents on the ring. The N-acyl groups, for instance, play a crucial role in activating the α-carbon for condensation reactions. The use of 1,4-diacetylpiperazine-2,5-dione, as opposed to the unsubstituted piperazine-2,5-dione, is necessary for successful aldol-type condensations with aldehydes under mild conditions. uit.no
The nature of the substituents on the aryl rings of arylidene derivatives also has a profound impact on the compound's properties. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic structure of the entire conjugated system, affecting its color and photophysical properties. mdpi.comresearchgate.net
Furthermore, in the context of bioactive molecules, the substituents on the piperazine ring are critical for determining the biological activity. Structure-activity relationship (SAR) studies on various piperazine-containing compounds have shown that even small changes in substitution patterns can lead to significant differences in their efficacy and selectivity. nih.govtandfonline.com For example, in a series of tryptamine-piperazine-2,5-dione conjugates, the substitution on the aldehyde and the benzyl (B1604629) group of the isocyanide were found to be vital in modulating their inhibitory potency against pancreatic cancer cells. nih.gov
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches and Catalyst Development
The synthesis of functionalized piperazine-2,5-diones often begins with a pre-formed diketopiperazine (DKP) core, such as glycine (B1666218) anhydride (B1165640) (piperazine-2,5-dione), followed by the introduction of substituents. arkat-usa.orgnih.gov A common and effective strategy involves the N-acetylation of the core to form 1,4-diacetylpiperazine-2,5-dione (B1297580), which serves as an activated precursor. mdpi.comuit.no The acetyl groups enhance the acidity of the α-carbon protons, facilitating subsequent condensation reactions. uit.no
Future research could focus on refining these synthetic pathways. One key area is the development of novel catalysts to improve reaction efficiency, selectivity, and environmental footprint. While bases like cesium carbonate (Cs₂CO₃) and triethylamine (B128534) (TEA) are effective for promoting aldol-type condensations with aromatic aldehydes, there is scope for exploring more advanced catalytic systems. mdpi.commdpi.com
Future research directions include:
Asymmetric Catalysis: Developing chiral catalysts or organocatalysts to control the stereochemistry at the C-3 position during the introduction of the acetyl group or subsequent modifications. This is crucial for creating enantiomerically pure derivatives.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of 3-acetylpiperazine-2,5-dione and its derivatives. Flow chemistry offers benefits such as enhanced heat and mass transfer, improved safety for exothermic reactions, and potential for higher throughput and scalability compared to traditional batch processes.
Late-Stage Ring Formation: Investigating synthetic routes where the piperazine-2,5-dione ring is constructed at a later stage, allowing for more complex and pre-functionalized linear precursors. This approach could provide access to derivatives that are difficult to obtain through modification of the DKP core. cdnsciencepub.comcdnsciencepub.com
Table 1: Comparison of Catalysts/Bases in Piperazine-2,5-dione Condensation Reactions
| Catalyst/Base | Typical Substrate | Reaction Type | Key Advantages/Observations | Reference |
|---|---|---|---|---|
| Cesium Carbonate (Cs₂CO₃) | 1,4-Diacetylpiperazine-2,5-dione & Aromatic Aldehydes | Aldol (B89426) Condensation | Effective for mono-condensation, leading to 1-acetyl-3-arylidenepiperazine-2,5-diones. arkat-usa.orgmdpi.comresearchgate.net | arkat-usa.orgmdpi.comresearchgate.net |
| Triethylamine (TEA) | 1,4-Diacetylpiperazine-2,5-dione & Aromatic Aldehydes | Aldol Condensation | Good yields for mono-arylidene products; mild conditions. uit.nomdpi.com | uit.nomdpi.com |
| Potassium tert-butoxide (KOtBu) | 1,4-Diacetylpiperazine-2,5-dione & Aromatic Aldehydes | Aldol Condensation | Very strong base, can give high yields but may affect diastereomeric ratio, indicating greater kinetic control. uit.nochemrxiv.org | uit.nochemrxiv.org |
| Sodium Acetate (NaOAc) in Ac₂O | Piperazine-2,5-dione & Aromatic Aldehydes | Perkin-type Condensation | Typically leads to symmetrical bis-arylidene derivatives. arkat-usa.orgmdpi.com | arkat-usa.orgmdpi.com |
Advanced Derivatization Strategies
The this compound scaffold is ripe for advanced derivatization. The acetyl group itself, the adjacent C-3 carbon, the second α-carbon (C-6), and the nitrogen atoms (N-1 and N-4) are all potential sites for chemical modification. Starting from a mono-substituted intermediate like (3Z)-1-acetyl-3-benzylidene-2,5-diketopiperazine, a multitude of derivatives can be envisioned. mdpi.com
One promising strategy involves the stepwise, unsymmetrical functionalization of the piperazine-2,5-dione core. For instance, 1-acetyl-3-arylidenepiperazine-2,5-dione can serve as a building block for synthesizing unsymmetrical bis-arylidene derivatives by reacting it with a second, different aldehyde. mdpi.com
Future derivatization approaches could explore:
Multi-component Reactions: Designing one-pot, multi-component reactions that combine piperazine-2,5-dione, an aldehyde, and other reagents to rapidly build molecular complexity.
Click Chemistry: Introducing azide (B81097) or alkyne functionalities onto the scaffold to enable facile and highly efficient "click" reactions for linking the core to other molecules of interest.
Modification of the Acetyl Group: Treating the acetyl ketone as a reactive handle for further transformations, such as conversion to oximes, hydrazones, or more complex heterocyclic systems fused to the piperazine (B1678402) ring.
N-Functionalization: Exploring a wider range of substitutions on the nitrogen atoms. For example, after a condensation reaction at C-3, the remaining N-H can be functionalized with various groups (e.g., allyl, benzyl) to modulate the molecule's properties. mdpi.com
In-depth Mechanistic Elucidations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and predicting product outcomes. The aldol-type condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes is a cornerstone reaction that warrants further mechanistic study. It is known that these reactions typically result in the formation of a (Z)-configured exocyclic double bond and the concomitant loss of one acetyl group. uit.noresearchgate.net
Areas for future mechanistic investigation include:
Stereoselectivity: A detailed study of the factors governing the high Z-selectivity of the condensation reaction. While steric effects are presumed to play a major role, a combination of experimental (e.g., in-situ spectroscopy) and computational studies could provide a more quantitative understanding. arkat-usa.orgresearchgate.net ROESY-NMR experiments have been used to confirm the Z-configuration by observing the nuclear Overhauser effect between protons on the indole (B1671886) and diketopiperazine rings in a related system. researchgate.net
Role of the Base: Elucidating the precise role of the base (e.g., Cs₂CO₃ vs. KOtBu) in the reaction pathway. This includes understanding how the base influences the rate-determining step, the equilibrium between kinetic and thermodynamic products, and the mechanism of deacetylation. chemrxiv.org
Unexpected Reaction Pathways: Investigating and explaining unexpected reaction outcomes, such as the formation of (E)-alkylidenepiperazinediones that have been observed under certain conditions, for example, with trimethylsilyl (B98337) iodide (TMSI). cdnsciencepub.com
Development of Structure-Reactivity Relationships in Chemical Contexts
Systematic studies are needed to establish clear relationships between the structure of this compound derivatives and their chemical reactivity. Such structure-reactivity relationships (SRRs) are invaluable for predicting the behavior of new derivatives and for designing molecules with specific chemical properties.
The fundamental SRR for this class of compounds is the activation of the C-3 position by the N-1 acetyl group, which facilitates enolate formation and subsequent reactions. uit.no Building on this, future research could systematically vary the substituents on the piperazine dione (B5365651) ring and on any appended groups to map out a comprehensive reactivity landscape.
Key SRR studies could focus on:
Electronic Effects: Quantifying how electron-donating and electron-withdrawing groups on an arylidene substituent at the C-3 position affect the reactivity of other sites on the molecule, such as the C-6 position or the N-4 nitrogen. vulcanchem.com
Steric Effects: Evaluating the impact of sterically demanding groups on reaction rates and stereochemical outcomes.
Conformational Analysis: Correlating the preferred conformations of different derivatives with their observed reactivity. The planarity of the piperazine-2,5-dione ring can be influenced by its substituents, which in turn affects reactivity.
Table 2: Examples of Synthesized 1-Acetyl-3,4-disubstituted-piperazine-2,5-dione Derivatives
| Derivative Name | N-4 Substituent | C-3 Substituent | Synthetic Precursors | Reference |
|---|---|---|---|---|
| (3Z)-1-Acetyl-4-allyl-3-benzylidene-2,5-diketopiperazine | Allyl | Benzylidene | 1-Acetyl-3-benzylidene-2,5-diketopiperazine, Allyl bromide | mdpi.com |
| (3Z)-1-Acetyl-4-benzyl-3-benzylidene-2,5-diketopiperazine | Benzyl (B1604629) | Benzylidene | 1-Acetyl-3-benzylidene-2,5-diketopiperazine, Benzyl bromide | mdpi.com |
| 1-Acetyl-3-[1-(1-benzenesulfonyl-1H-indol-3-yl)meth-(Z)-ylidene]-piperazine-2,5-dione | Hydrogen | (1-benzenesulfonyl-1H-indol-3-yl)methylene | 1,4-Diacetylpiperazine-2,5-dione, (1-Benzenesulfonyl)indole-3-carbaldehyde | arkat-usa.orgresearchgate.net |
Computational Design of Derivatives with Tunable Chemical Properties
Computational chemistry offers powerful tools for the rational design of novel this compound derivatives with precisely tuned chemical properties, ahead of their synthesis. While specific computational studies on this exact compound are scarce, methodologies applied to other piperazine systems can be readily adapted. bohrium.com
Future computational research should focus on:
DFT Calculations: Employing Density Functional Theory (DFT) to calculate key properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These calculations can predict sites of reactivity, kinetic and thermodynamic stability of isomers, and reaction barriers.
Molecular Dynamics (MD) Simulations: Using MD simulations to explore the conformational landscape of flexible derivatives and to study their interactions with solvents or potential binding partners in a dynamic environment. bohrium.com
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) with experimentally observed chemical reactivity or physical properties. bohrium.com This would enable the in-silico screening of large virtual libraries of derivatives to identify candidates with desired characteristics.
Designing for Function: Computationally designing derivatives with specific electronic properties, such as a tailored HOMO-LUMO gap, to create novel organic materials for electronics or photochemistry. This involves a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine the computational models.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile scaffold for constructing a wide array of chemically interesting and potentially useful molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Acetylpiperazine-2,5-dione, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves cyclization of acetylated amino acid precursors or condensation reactions. For example, analogous diketopiperazine derivatives are synthesized via acyl chloride intermediates followed by nucleophilic substitution or amidation . Key factors include solvent polarity (e.g., DMF vs. THF), reaction temperature (optimal range: 60–80°C), and stoichiometric ratios of reactants. Purity can be enhanced by recrystallization in ethanol-water mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of acetyl (C=O stretch at ~1700 cm⁻¹) and diketopiperazine rings (N-H bend at ~1550 cm⁻¹).
- ¹H/¹³C NMR : Resonances at δ 2.1–2.3 ppm (acetyl CH₃) and δ 4.0–4.5 ppm (piperazine CH₂) are diagnostic. Carbonyl carbons appear at ~165–175 ppm .
- GC-MS/HPLC : Used to assess purity (>95%) and validate molecular weight (e.g., [M+H]+ peak at m/z 185.1) .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks). Samples are analyzed via HPLC to monitor decomposition products. Amorphous forms are more hygroscopic than crystalline forms, requiring desiccants (silica gel) and inert atmospheres (N₂) for long-term storage .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives for improved yields?
- Methodological Answer : A 2³ factorial design evaluates three variables: reaction time (6–12 hrs), temperature (50–70°C), and catalyst loading (5–10 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 10 hrs, 65°C, 8 mol% catalyst), increasing yield from 60% to 85% while minimizing byproducts . Interactions between variables are quantified using ANOVA .
Q. How do structural modifications at the acetyl group affect the biological activity of piperazine-2,5-dione derivatives?
- Methodological Answer : Substituents at the acetyl position alter electron density and steric bulk, impacting binding to targets like proteases or kinases. For example:
- Anticancer Activity : Tryptamine-piperazine-2,5-dione conjugates show IC₅₀ values <10 µM against breast cancer cells (MCF-7) due to enhanced π-π stacking with DNA .
- Antimicrobial Activity : Bulky substituents (e.g., benzyl groups) reduce activity by hindering membrane penetration, as shown in MIC assays against E. coli .
Q. How to resolve discrepancies in reported biological activities of diketopiperazine analogs?
- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., serum concentration in cell cultures) or stereochemical differences. Strategies include:
- Enantiomeric Separation : Chiral HPLC (e.g., using amylose columns) distinguishes (R,R) and (S,S) isomers, which may exhibit 10-fold differences in potency .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP >2.5 correlates with improved blood-brain barrier penetration) .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices (ω) and frontier molecular orbitals (HOMO-LUMO gaps). For example, the acetyl carbonyl group (ω = 3.2 eV) is more reactive than the diketopiperazine ring (ω = 1.8 eV), guiding regioselective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
